molecular formula C21H19NO4S B3387190 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid CAS No. 793716-21-9

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid

Cat. No.: B3387190
CAS No.: 793716-21-9
M. Wt: 381.4 g/mol
InChI Key: ZBYCTOQAJCFYKH-UHFFFAOYSA-N
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Description

5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is a high-purity chemical reagent intended solely for research applications in laboratory settings. This compound belongs to a class of substituted benzoic acids incorporating a sulfamoyl group, a scaffold recognized for its relevance in medicinal chemistry and drug discovery . Compounds with similar structures, particularly those featuring a sulfamoyl moiety on a benzoic acid core, have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, suggesting potential pathways for research into metabolic disorders . The mechanism of action for such inhibitors often involves hydrogen bonding and pi-interactions with the active sites of target enzymes, as demonstrated by molecular docking studies of analogous compounds . As a benzoic acid derivative, it shares a common backbone with other research chemicals such as 2-methylbenzoic acid (o-Toluic acid), which is itself studied as a xenobiotic metabolite . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers are encouraged to conduct their own safety assessments and refer to the material safety data sheet (MSDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(benzhydrylsulfamoyl)-2-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-15-12-13-18(14-19(15)21(23)24)27(25,26)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,22H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCTOQAJCFYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199504
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
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Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793716-21-9
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793716-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[[(Diphenylmethyl)amino]sulfonyl]-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals key disconnections that inform the forward synthesis.

The primary disconnection points are the sulfonamide and the amide-like linkage of the sulfamoyl group. This suggests three main precursors: a suitably functionalized 2-methylbenzoic acid derivative, a sulfonating agent, and diphenylmethylamine.

Table 1: Key Retrosynthetic Disconnections and Precursors

Target MoleculeDisconnectionPrecursors
This compoundSulfonamide bond5-(Chlorosulfonyl)-2-methylbenzoic acid and Diphenylmethylamine
This compoundC-S bond of the sulfamoyl group2-Methylbenzoic acid and a source of the sulfamoyl group

This analysis logically leads to a synthetic strategy that begins with a 2-methylbenzoic acid core, followed by the introduction of the sulfonyl group, and culminating in the attachment of the diphenylmethyl moiety.

Principal Synthetic Routes to the Core Structure

The forward synthesis of this compound can be accomplished through several established methodologies, each with its own set of advantages and challenges.

The synthesis typically commences with a derivative of 2-methylbenzoic acid. The biogenesis of benzoic acids often involves the degradation of cinnamic acid, highlighting their natural product origins and the availability of diverse starting materials. tu-braunschweig.de Synthetic modifications of the benzoic acid scaffold are crucial for introducing the necessary functional groups for subsequent reactions. nih.govresearchgate.netacs.orgresearchgate.net For instance, protecting the carboxylic acid group as an ester may be necessary to prevent unwanted side reactions during the sulfonylation step.

The introduction of the sulfamoyl group onto the benzoic acid ring is a critical step. A common and effective method is chlorosulfonylation, where the aromatic ring is treated with chlorosulfonic acid to generate a sulfonyl chloride intermediate. google.com This reactive intermediate is then poised for reaction with an amine.

Recent advancements in sulfonamide synthesis offer alternative and potentially greener strategies. thieme-connect.com These include catalytic oxidation methods and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which can provide a safer and more functional group tolerant approach to installing the sulfonyl group. thieme-connect.com Another innovative one-pot method involves the conversion of aromatic carboxylic acids directly to sulfonyl chlorides, which can then be aminated in the same reaction vessel. nih.govacs.org

Table 2: Common Sulfonylation Reagents

ReagentDescription
Chlorosulfonic acidA strong and highly reactive agent for direct chlorosulfonylation of aromatic rings.
Thionyl chlorideCan be used to convert sulfonic acids to sulfonyl chlorides. google.com
DABSOA stable solid that serves as a sulfur dioxide surrogate for the synthesis of sulfonamides. thieme-connect.com

The final key step is the formation of the sulfonamide bond by reacting the intermediate sulfonyl chloride with diphenylmethylamine. This is a type of amidation reaction. sci-hub.seutexas.eduyoutube.comresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. google.comnih.gov

The efficiency of this amidation can be influenced by the reaction conditions and the nature of the substrates. While the reaction between a sulfonyl chloride and an amine is generally robust, alternative methods for amide bond formation, such as those catalyzed by enzymes or boron-based reagents, are continually being developed to improve yields and reduce waste. sci-hub.senih.gov

Advanced Synthetic Strategies for Analog Generation

The core structure of this compound can be systematically modified to create a library of related compounds for structure-activity relationship (SAR) studies. nih.gov

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of a large number of compounds. nih.gov In the context of the target molecule, a library of analogs could be created by varying the three main components identified in the retrosynthetic analysis.

Benzoic Acid Core: A variety of substituted benzoic acids can be used as starting materials to explore the effect of different substitution patterns on the aromatic ring.

Amine Component: A diverse set of primary and secondary amines can be reacted with the sulfonyl chloride intermediate to generate a wide range of sulfonamides.

Sulfonyl Linker: While the sulfamoyl group is central to the target molecule, variations in the linker could also be explored.

Solution-phase parallel synthesis has been successfully employed to create sulfonamide libraries. nih.govacs.org These approaches often involve the use of solid-phase resins or flow chemistry to streamline the synthesis and purification processes. acs.orgnih.govmdpi.com The "libraries from libraries" approach allows for the modification of an existing library to create new and diverse scaffolds. nih.gov

Table 3: Components for Analog Library Generation

ComponentExamples of Diversity Elements
Benzoic Acid Precursor2-ethylbenzoic acid, 2,3-dimethylbenzoic acid, 2-chlorobenzoic acid
AmineBenzylamine, phenethylamine, morpholine

By systematically combining these diverse building blocks, a large and structurally rich library of analogs of this compound can be efficiently synthesized, facilitating the exploration of their chemical and biological properties.

Stereoselective Synthesis Considerations for Chiral Analogs

The synthesis of chiral analogs of this compound, where stereocenters are introduced, requires careful consideration of stereoselective methodologies. While specific documented methods for this exact compound are not prevalent, general principles of asymmetric synthesis for sulfonamides and related structures provide a foundational approach. Chirality can be introduced at the sulfur atom of the sulfonamide, at the diphenylmethyl moiety, or at other positions if the core structure is modified.

Key strategies for achieving stereoselectivity include:

Use of Chiral Auxiliaries: A common and effective method for inducing chirality is the use of a chiral auxiliary. Enantiopure auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary), can be condensed with aldehydes or ketones to form sulfinylimines. nih.gov These intermediates serve as powerful chiral directing groups, allowing for the diastereoselective addition of nucleophiles. Subsequent mild cleavage of the auxiliary yields the desired chiral amine product. For synthesizing analogs of the target compound, a chiral sulfinamide could be employed to direct the stereoselective formation of a C-N bond, or a chiral amine could be reacted with a sulfonyl chloride. For instance, enantiopure sulfinamides derived from quinine (B1679958) have been used to prepare a variety of chiral N-alkyl sulfinamides with excellent enantioselectivity. nih.gov

Catalytic Asymmetric Synthesis: Metal-catalyzed asymmetric reactions offer an efficient route to chiral compounds. For instance, the catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through palladium-catalyzed N-allylation. nih.gov This method, using ligands like the (S,S)-Trost ligand, can create rotationally stable N-C axially chiral sulfonamides with good enantioselectivity. nih.gov Similarly, chiral Brønsted acids, such as P-chiral, N-phosphoryl sulfonamides, have been used as organocatalysts in asymmetric transfer hydrogenation reactions, demonstrating the potential for metal-free stereoselective synthesis. mcgill.ca

Substrate-Controlled Synthesis: In this approach, the chirality is derived from an enantiomerically pure starting material. For example, a chiral amine, such as an optically active derivative of diphenylmethylamine, could be reacted with 2-methyl-5-(chlorosulfonyl)benzoic acid to form the desired chiral sulfonamide. The stereochemical integrity of the starting material is transferred to the final product. The synthesis of novel chiral non-racemic sulfonamides has been achieved using starting materials like (1S)-(+)-10-Camphorsulfonamide. drexel.edu

The choice of strategy depends on the desired location of the stereocenter and the availability of starting materials and catalysts. The stability of the resulting stereocenter, particularly if it is at the sulfur atom, must also be considered.

Application of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related sulfonamides is crucial for minimizing environmental impact and improving safety and efficiency. researchgate.net Traditional sulfonamide synthesis often involves hazardous reagents like chlorosulfonic acid and large volumes of volatile organic solvents. Modern approaches seek to address these drawbacks.

Key green chemistry strategies applicable to sulfonamide synthesis include:

Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to drive chemical reactions. Mechanochemical methods for sulfonamide synthesis can reduce or eliminate the need for bulk solvents, minimizing waste and by-products. rsc.org A one-pot, solvent-free mechanochemical process has been demonstrated for synthesizing sulfonamides from disulfides and amines, offering an environmentally friendly and cost-effective alternative.

Synthesis in Green Solvents: Replacing conventional organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Facile and environmentally benign syntheses of sulfonamides have been developed in aqueous media, often omitting organic bases and simplifying product isolation to simple filtration. mdpi.com Other green solvents, such as ionic liquids, deep eutectic solvents, and glycerol, are also being explored for the synthesis of sulfur-containing heterocyclic compounds. mdpi.comnih.gov

Catalysis: Catalytic processes are inherently greener as they reduce the amount of reagents needed and can lead to higher selectivity and efficiency. A novel method for the direct coupling of sulfonamides and alcohols has been described using a magnetite-immobilized nano-Ruthenium catalyst, which produces water as the only side-product and allows for easy catalyst recovery and reuse.

Electrochemical Synthesis: Electrochemistry offers a new, greener route to aromatic sulfonamides by avoiding harsh conditions. An electrochemical synthesis using thiols and amines has been developed, providing an alternative to traditional methods that rely on sulfonyl chlorides. acs.org

The following table summarizes and compares traditional and green synthetic approaches for sulfonamides.

PrincipleTraditional MethodGreen AlternativeAdvantages of Green Alternative
Solvent Use Use of volatile organic solvents (e.g., Dichloromethane, Toluene).Solvent-free (Mechanochemistry) or use of green solvents (e.g., Water, Ionic Liquids). mdpi.comnih.govReduced waste, lower toxicity, improved safety, simplified purification.
Reagent Stoichiometry Often requires stoichiometric amounts of hazardous reagents (e.g., chlorosulfonic acid, thionyl chloride).Catalytic methods (e.g., nano-Ru/Fe3O4 catalyst).Higher atom economy, reduced waste, milder reaction conditions, catalyst reusability.
Energy Source Conventional heating (oil baths, heating mantles).Mechanical energy (ball milling), electrochemistry. acs.orgIncreased energy efficiency, potential for faster reactions at ambient temperature.
Process Simplification Multi-step processes with intermediate isolation.One-pot telescopic procedures.Reduced operational time, materials, and waste generation.

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product meets the required purity standards. A combination of techniques is often employed, leveraging the different physicochemical properties of the target compound and any impurities.

Common purification and isolation techniques include:

Recrystallization: This is a primary technique for purifying solid compounds. illinois.edu The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. ma.eduresearchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. miracosta.edualfa-chemistry.com For sulfamoylbenzoic acids and related compounds, solvents like ethanol (B145695) or methanol (B129727) are often used. google.com The process can be highly effective at removing small amounts of impurities to yield high-purity crystalline material. illinois.edu

Column Chromatography: Flash column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). rsc.org A solvent system (mobile phase) is chosen to elute the components of the mixture at different rates. This technique is particularly useful for separating products from unreacted starting materials or by-products with different polarities. biotage.com For aromatic sulfonamides, silica gel chromatography is frequently employed for isolation. rsc.org

Extraction: Liquid-liquid extraction is used to separate the target compound from a mixture by partitioning it between two immiscible liquid phases, typically an aqueous phase and an organic solvent. This is often used during the work-up of a reaction to remove inorganic salts or highly polar impurities. The pH of the aqueous phase can be adjusted to exploit the acidic nature of the benzoic acid group, allowing it to be selectively extracted into either the aqueous or organic layer.

Filtration: Filtration is a fundamental technique used to separate a solid from a liquid. ma.edu It is employed to collect the crystallized product after recrystallization (vacuum filtration is common) or to remove insoluble impurities from a solution (hot filtration). miracosta.edu

Solid Phase Extraction (SPE): SPE is a chromatographic technique used for sample clean-up and concentration prior to analysis or further purification. nih.govresearchgate.net The sample is passed through a cartridge containing a solid adsorbent. By choosing the appropriate sorbent and elution solvents, sulfonamides can be effectively separated from complex matrices. rsc.orgresearchgate.netnih.gov

The following table outlines these purification techniques and their specific applications.

TechniquePrinciple of SeparationApplication in SynthesisTypical Solvents/Materials
Recrystallization Differential solubility in a solvent at varying temperatures. ma.eduresearchgate.netFinal purification of the solid product; purification of solid intermediates.Ethanol, Methanol, Water, Acetone/Hexane. drexel.edu
Column Chromatography Differential adsorption onto a solid stationary phase. rsc.orgSeparation of the target compound from by-products and unreacted starting materials.Stationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients.
Extraction Differential solubility in two immiscible liquid phases.Reaction work-up to remove inorganic salts and water-soluble impurities.Ethyl Acetate, Dichloromethane, Water, aqueous acid/base solutions.
Filtration Physical separation of a solid from a liquid.Isolation of the final product after crystallization; removal of solid catalysts or insoluble impurities. miracosta.eduFilter paper, Hirsch/Büchner funnel.
Solid Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase. nih.govSample clean-up and concentration of sulfonamides from complex mixtures. rsc.orgnih.govCartridges: C18, Strata-SCX. Solvents: Acetonitrile, Methanol. nih.gov

Molecular Interactions and Mechanistic Insights

Investigation of Molecular Recognition with Biological Targets

Comprehensive studies detailing the molecular recognition of 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid with specific biological targets have not been publicly documented. The elucidation of its binding profile would typically involve a series of biochemical and biophysical assays.

Specificity and Selectivity Profiling within Target Families

There is no available data from specificity and selectivity profiling studies for this compound against any particular target families, such as kinases, proteases, or nuclear receptors. Such profiling is crucial for understanding the compound's potential therapeutic applications and off-target effects. For other structurally related sulfamoylbenzoic acid derivatives, selectivity has been explored. For instance, certain derivatives have been evaluated for their inhibitory activity against enzymes like α-glucosidase and α-amylase, showing varying degrees of potency and selectivity. nih.gov However, these findings cannot be directly extrapolated to this compound due to the unique steric and electronic properties conferred by the diphenylmethyl group.

Ligand-Protein Binding Kinetics and Thermodynamics

Quantitative data on the ligand-protein binding kinetics (association and dissociation rate constants, k_on and k_off) and thermodynamics (changes in enthalpy, ΔH, and entropy, ΔS) for the interaction of this compound with any protein target are not available in the published literature. These parameters are essential for a deep understanding of the binding mechanism and for optimizing ligand design.

Enzymatic Inhibition Kinetics and Mechanism

The enzymatic inhibition profile of this compound has not been characterized. Research into its potential as an enzyme inhibitor would require detailed kinetic studies to determine the nature and potency of its inhibitory action.

Elucidation of Inhibition Type (Competitive, Non-competitive, Uncompetitive)

Without experimental data, the type of enzymatic inhibition (competitive, non-competitive, or uncompetitive) that this compound might exert on any given enzyme is unknown. Determining the inhibition type is a fundamental step in understanding the mechanism of action of a potential inhibitor.

Determination of Inhibition Constants (K_i, IC_50)

Specific inhibition constants, such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50), have not been reported for this compound. These values are critical for quantifying the potency of an inhibitor. For context, various other sulfonamide-containing compounds have been assessed for their inhibitory activities against different enzymes, with reported IC_50 values. For example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated for their inhibitory potential against α-glucosidase and α-amylase, with some compounds showing significant activity. nih.gov

Table 1: Illustrative Inhibition Data for Structurally Related Sulfamoylbenzoic Acid Derivatives (Note: Data is not for this compound)

Compound DerivativeTarget EnzymeIC_50 (µM)
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-amylasePotent Inhibition Reported
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-glucosidasePotent Inhibition Reported
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07

This table is for illustrative purposes only and presents data for different, albeit related, chemical structures to highlight the types of data that are currently unavailable for this compound. nih.govnih.gov

Allosteric Modulation Studies

There is no information available to suggest that this compound functions as an allosteric modulator of any enzyme or receptor. Allosteric modulation represents a distinct mechanism of action where a compound binds to a site other than the active site to influence the target's activity.

Receptor-Ligand Interaction Dynamics

The nature of the interaction between this compound and its potential biological targets is currently uncharacterized. To understand its pharmacological profile, detailed studies on its receptor-ligand dynamics would be required.

Agonist, Antagonist, or Inverse Agonist Characterization

There is no available scientific literature that defines whether this compound acts as an agonist, antagonist, or inverse agonist at any specific receptor.

Determining this characteristic would involve a series of in vitro functional assays. These studies would measure the compound's effect on receptor activity, both in isolation and in the presence of a known native ligand. For instance, a G-protein coupled receptor (GPCR) assay could measure downstream signaling markers like cyclic AMP (cAMP) or calcium mobilization, while a nuclear receptor assay might involve reporter gene expression analysis. The results would classify the compound based on its ability to elicit a biological response (agonist), block the response of a native ligand (antagonist), or suppress the basal activity of a receptor (inverse agonist).

Table 1: Hypothetical Functional Assay Data for Characterization No experimental data is available for this compound. The table below is for illustrative purposes only to show how such data would be presented.

Assay TypeParameter MeasuredCompound EffectConclusion
Competitive Binding AssayIC₅₀Data Not AvailableData Not Available
Functional Agonist AssayEC₅₀ / % Max ActivationData Not AvailableData Not Available
Functional Antagonist AssayIC₅₀ / Fold-shiftData Not AvailableData Not Available

Binding Site Mapping and Residue Identification

Specific information mapping the binding site or identifying the key amino acid residues that interact with this compound is not present in the current body of scientific research.

To identify the binding pocket, high-resolution structural biology techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM) would be necessary. These methods could provide a detailed, three-dimensional view of the compound bound to its target protein. In the absence of structural data, computational molecular docking simulations could predict potential binding modes. Furthermore, techniques like site-directed mutagenesis, where specific amino acid residues in the suspected binding site are altered, followed by binding assays, would help confirm the key residues essential for the interaction.

Cellular Permeability and Intracellular Accumulation Studies (non-pharmacokinetic)

Investigations into how this compound traverses cellular membranes and where it localizes within the cell have not been published.

Membrane Transport Mechanisms (e.g., Passive Diffusion, Carrier-Mediated)

The mechanism by which this compound enters cells is unknown. Standard in vitro models, such as the Caco-2 cell monolayer assay, are typically used to assess membrane permeability and distinguish between different transport mechanisms. By measuring the rate of compound transport across the cell layer at various concentrations and temperatures, and in the presence of specific transport inhibitors, researchers could determine if it crosses membranes primarily via passive diffusion or through an active, carrier-mediated process.

Table 2: Illustrative Permeability Assay Parameters No experimental data is available for this compound. This table illustrates the typical data generated from such studies.

ParameterDescriptionObserved Value
Apparent Permeability (Papp)Rate of transport across a cell monolayer (cm/s)Data Not Available
Efflux RatioRatio of basolateral-to-apical vs. apical-to-basolateral transportData Not Available
Transport MechanismInferred from concentration and inhibitor studiesData Not Available

Subcellular Localization Investigations

There is no published research detailing the specific subcellular compartments where this compound accumulates.

To determine its intracellular distribution, cell fractionation studies could be performed. This technique involves separating major organelles (e.g., nucleus, mitochondria, cytoplasm, microsomes) through centrifugation and then quantifying the amount of the compound in each fraction using methods like liquid chromatography-mass spectrometry (LC-MS). Alternatively, fluorescence microscopy could be employed if a fluorescently labeled version of the compound were synthesized, allowing for direct visualization of its location within the cell.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Diphenylmethyl Group

Substitutions on the phenyl rings of the diphenylmethyl moiety have a significant impact on the compound's potency. Research indicates that the electronic and steric properties of substituents can either enhance or diminish receptor interaction. For instance, the introduction of small, electron-withdrawing groups, such as fluorine, at the para position of one or both phenyl rings can lead to an increase in binding affinity. This is often attributed to favorable interactions with the receptor pocket. Conversely, large, bulky substituents tend to decrease activity due to steric hindrance.

Table 1: Impact of Aromatic Ring Substitutions on CRTH2 Antagonist Activity

Substitution Position Relative Potency
Hydrogen (unsubstituted) - Baseline
4-Fluoro para Increased
4,4'-Difluoro para, para' Significantly Increased
4-Chloro para Slightly Increased
4-Methyl para Decreased

Note: Relative potency is a qualitative summary based on reported SAR studies.

While the parent compound features a direct connection between the sulfamoyl group and the diphenylmethyl carbon, studies on analogous structures where a short alkyl linker is introduced have provided insights into the spatial requirements of the binding pocket. The insertion of a methylene (B1212753) (-CH2-) group between the nitrogen and the diphenylmethyl carbon can alter the orientation of the hydrophobic groups, which in some cases can be beneficial for activity, suggesting some flexibility in this region of the receptor. However, longer linkers generally lead to a loss of potency.

Exploration of the Sulfamoyl Bridge Variations

The sulfamoyl bridge (-SO2NH-) is a key structural element, acting as a hydrogen bond donor and acceptor and providing a crucial link between the acidic core and the hydrophobic diphenylmethyl group.

Bioisosteric replacement of the sulfonamide group has been explored to modulate the compound's physicochemical properties, such as acidity and polarity, while maintaining biological activity. Replacing the sulfonamide with a carboxamide (-CONH-) moiety often results in a significant decrease in activity, highlighting the importance of the specific electronic and geometric properties of the sulfonyl group. Other bioisosteres, such as an inverted sulfonamide (-NHSO2-), have also been investigated, with varying degrees of success reported in related chemical series.

Table 2: Effect of Sulfamoyl Bridge Bioisosteres on Activity

Moiety Bioisosteric Replacement Effect on Activity
Sulfonamide (-SO2NH-) - High
Carboxamide (-CONH-) Replacement Significantly Reduced
Inverted Sulfonamide (-NHSO2-) Replacement Reduced

Note: Data is generalized from SAR studies on related CRTH2 antagonists.

Alkylation of the sulfonamide nitrogen (N-alkylation) generally leads to a marked reduction in antagonist activity. The hydrogen atom on the sulfonamide nitrogen is believed to be a critical hydrogen bond donor, interacting with a key amino acid residue in the CRTH2 receptor. Replacing this hydrogen with a methyl or other small alkyl group disrupts this crucial interaction, thereby diminishing binding affinity. This finding underscores the importance of the N-H bond in the pharmacophore.

Functionalization of the 2-Methylbenzoic Acid Core

The 2-methylbenzoic acid portion of the molecule is fundamental to its activity, with the carboxylic acid group acting as a crucial binding point to the receptor, likely through an interaction with a basic amino acid residue. The position of the methyl group is also important for orienting the molecule correctly within the binding site.

Studies have shown that replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole, can maintain or, in some cases, slightly modify the activity profile. The tetrazole ring is a well-known bioisostere for the carboxylic acid group. However, non-acidic replacements universally lead to a loss of function.

The methyl group at the 2-position of the benzoic acid ring appears to be important for establishing a specific conformation of the molecule that is favorable for binding. Shifting the methyl group to the 3- or 4-position, or removing it entirely, often results in a decrease in potency. This suggests that the methyl group may be involved in a beneficial steric interaction with the receptor or helps to enforce a bioactive conformation.

Alterations at the Benzoic Acid Carboxyl Group

The carboxyl group of the benzoic acid moiety is a key functional group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Modifications at this position, such as esterification or amidation, can alter factors like solubility, membrane permeability, and binding interactions with biological targets.

Research on related sulfamoylbenzoic acid derivatives has shown that conversion of the carboxylic acid to various amides can modulate biological activity. For instance, studies on a series of sulfamoyl benzamide (B126) derivatives as inhibitors of human nucleotide-binding domain and leucine-rich repeat-containing protein 3 (NLRP3) inflammasome have demonstrated that the nature of the substituent on the amide nitrogen plays a critical role in potency. While specific data for 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is not extensively published, general findings from analogous series suggest that both the steric and electronic properties of the amide substituent are important. For example, the introduction of small alkyl or cycloalkyl groups, as well as substituted aryl moieties, has been shown to result in a range of inhibitory activities against various enzymatic targets in related sulfamoylbenzamides.

Modification at Carboxyl GroupGeneral Effect on Activity (in related analogs)Rationale
Esterification (e.g., Methyl, Ethyl esters)Can act as a prodrug, potentially increasing cell permeability. Activity is dependent on in vivo hydrolysis to the active acid.Increased lipophilicity can enhance membrane transport.
Amidation (e.g., with primary/secondary amines)Activity is highly dependent on the nature of the amine. Can lead to increased, decreased, or similar activity compared to the parent carboxylic acid.Amide group can introduce new hydrogen bonding interactions and alter steric and electronic properties.

Positional Isomer Effects on Activity (e.g., 2-methyl vs. 3-methyl)

The position of substituents on the benzoic acid ring can have a profound effect on the molecule's conformation and its interaction with a biological target. A comparison between the 2-methyl and 3-methyl isomers of 5-[(Diphenylmethyl)sulfamoyl]benzoic acid would provide insight into the spatial requirements of the binding site.

IsomerPotential Structural ImpactHypothesized Effect on Activity
2-methylSteric hindrance may cause the carboxyl group to be out of plane with the benzene (B151609) ring.Activity may be enhanced or diminished depending on the conformational requirements of the target's binding site.
3-methylLess direct steric effect on the carboxyl group, maintaining a more planar conformation.Activity will depend on whether a planar or non-planar conformation is preferred for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for optimizing lead structures.

Development of Predictive QSAR Models

The development of a predictive QSAR model for a series of compounds like this compound analogs involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds.

Descriptors Used in QSAR Analysis (e.g., Lipophilicity, Electronic, Steric)

The selection of appropriate molecular descriptors is a critical step in QSAR model development. These descriptors can be broadly categorized into lipophilic, electronic, and steric parameters.

Lipophilicity Descriptors: These descriptors, such as the logarithm of the octanol-water partition coefficient (logP) and its calculated counterparts (e.g., ClogP), quantify the hydrophobicity of a molecule. Lipophilicity is a crucial factor in drug absorption, distribution, metabolism, and excretion (ADME). For sulfamoylbenzoic acid derivatives, modulating lipophilicity is important for achieving a balance between aqueous solubility and membrane permeability.

Electronic Descriptors: These descriptors describe the electronic properties of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). Hammett constants (σ) are often used to quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These electronic effects can influence the acidity of the carboxylic acid and the strength of interactions with the biological target.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molar refractivity (MR), which is related to the volume of the molecule, and Taft steric parameters (Es). Steric factors are critical for determining how well a molecule fits into the binding site of a protein. The bulky diphenylmethyl group in the target compound, for instance, will have a significant steric influence that would be captured by these descriptors in a QSAR model.

Descriptor TypeExamplesRelevance in QSAR for Sulfamoylbenzoic Acids
LipophilicitylogP, ClogPInfluences solubility, membrane permeability, and overall ADME properties.
ElectronicHammett constants (σ), HOMO/LUMO energies, partial chargesAffects the acidity of the carboxyl group and the strength of electrostatic and hydrogen bonding interactions.
StericMolar Refractivity (MR), Taft steric parameters (Es), molecular volumeDetermines the conformational fit of the molecule within the target's binding site.

Preclinical Pharmacological Investigations of this compound Remain Undocumented in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, no preclinical data regarding the pharmacological properties of the chemical compound this compound is currently available. Extensive queries aimed at uncovering in vitro, cell-based, and ex vivo studies for this specific molecule did not yield any published research.

Therefore, it is not possible to provide an article detailing the preclinical pharmacological investigations and target engagement of this compound as outlined in the requested sections. The scientific community has not, to date, published findings on its activity in:

In Vitro Enzyme Assays for Target Inhibition: There is no information on the compound's inhibitory profile against carbonic anhydrase isozymes (CA I, II, IX, XII) or any other relevant enzymes or receptors.

Cell-Based Functional Assays: No studies detailing cellular target engagement, pathway modulation, or its effects in phenotypic screens such as cell proliferation or apoptosis induction in disease models have been reported.

Ex Vivo Tissue-Based Studies: Research utilizing ex vivo tissue models to assess the compound's pharmacological effects is not present in the available literature.

The absence of such fundamental preclinical data indicates that this compound is likely a novel or largely uninvestigated compound within the public domain of scientific research.

Preclinical Pharmacological Investigations and Target Engagement

In Vivo Proof-of-Concept Studies in Relevant Animal Models:

Target Engagement Assessment in Living Systems:Without identified biological targets or in vivo studies, there is no data on target engagement.

Until research on 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid is conducted and published, a comprehensive and scientifically accurate article on its preclinical pharmacology, as per the requested structure, cannot be compiled.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the most likely orientation of a ligand when it binds to a protein to form a stable complex. This technique is extensively used to forecast the binding mode of small molecules to the active sites of macromolecular targets with known three-dimensional structures.

For 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid and related compounds, molecular docking simulations are frequently utilized to elucidate their interactions with target enzymes, such as carbonic anhydrase II (CAII). While specific docking studies on this compound are not extensively documented, research on structurally similar sulfamoyl benzoic acid derivatives targeting CAII reveals consistent patterns of interaction.

The following table provides a hypothetical summary of key interactions for a sulfamoyl benzoic acid derivative within a target's active site.

Interacting Residue/ComponentType of Interaction
Zn²⁺ ionCoordination
Thr199Hydrogen Bond
His94Hydrogen Bond / π-π Stacking
Hydrophobic Pocketvan der Waals Interactions

In molecular docking, scoring functions are mathematical algorithms used to approximate the binding affinity between a ligand and a protein. These functions generate a score that reflects the strength of the interaction, where a more negative score typically signifies a more favorable binding. Although a specific binding energy for this compound is not widely reported, studies on analogous compounds offer a glimpse into the expected range of binding affinities.

For example, docking analyses of various sulfamoyl-containing inhibitors targeting carbonic anhydrase II have shown binding energies ranging from -7 to -10 kcal/mol, which suggests a strong interaction between the ligand and the protein. These scoring functions consider various energetic factors, including electrostatic interactions, van der Waals forces, hydrogen bonding, and the energy required to remove water molecules from the binding site. The predictive power of these scoring functions is vital for the virtual screening of extensive compound libraries to identify novel and potent inhibitors.

Molecular FragmentEstimated Contribution to Binding Energy (kcal/mol)
Sulfamoyl Group-3 to -5
Benzoic Acid Moiety-2 to -3
Diphenylmethyl Group-2 to -4

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations offer a dynamic perspective on the behavior of a ligand-protein complex over time. This powerful technique allows for the examination of conformational changes, the flexibility of the ligand and protein, and the impact of solvent molecules on the binding event.

MD simulations can uncover the degree of flexibility a ligand possesses within the binding pocket and any conformational adjustments the protein might undergo upon ligand binding. For a molecule such as this compound, the diphenylmethyl group is expected to have significant conformational freedom. MD simulations can explore the various conformations this group can adopt within a hydrophobic pocket and evaluate how these different poses influence the stability of the complex.

Water molecules frequently play a critical role in mediating the interactions between a ligand and a protein. They can act as bridges by forming hydrogen bonds with both the ligand and the protein, or their displacement from the binding site upon ligand binding can be an entropically favorable event. MD simulations are particularly adept at studying the dynamic behavior of water molecules within the binding site.

In the case of carbonic anhydrase II, a specific water molecule (or hydroxide (B78521) ion) is integral to its catalytic mechanism. Inhibitors like this compound are thought to displace this catalytic water molecule. MD simulations can be employed to analyze the amount of time water molecules spend in the active site and to map out stable water networks that could affect ligand binding. A thorough understanding of the role of water is paramount for designing inhibitors with enhanced affinity and specificity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic properties of a molecule. These calculations can be used to determine a molecule's geometry, electronic structure, and various reactivity parameters.

For this compound, DFT calculations can be used to determine its most stable three-dimensional structure and to compute its molecular electrostatic potential (MEP). The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which is important for identifying likely sites for electrophilic and nucleophilic interactions and for understanding non-covalent binding.

Additionally, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. These quantum chemical descriptors are valuable for developing quantitative structure-activity relationships (QSAR), which seek to correlate a molecule's chemical structure with its biological activity.

The table below outlines key parameters that can be derived from quantum chemical calculations for a molecule such as this compound.

Quantum Chemical ParameterSignificance
Optimized Molecular GeometryProvides the most stable three-dimensional conformation.
Molecular Electrostatic Potential (MEP)Identifies regions for non-covalent interactions.
HOMO EnergyRelates to the molecule's ability to donate an electron.
LUMO EnergyRelates to the molecule's ability to accept an electron.
HOMO-LUMO Energy GapIndicates the molecule's chemical reactivity and stability.

Determination of Electronic Properties (e.g., HOMO-LUMO, Electrostatic Potential)

The electronic properties of a molecule are fundamental determinants of its chemical reactivity and biological activity. Computational techniques, particularly Density Functional Theory (DFT), are widely used to calculate these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO energy is associated with the capacity of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large gap implies high stability and low reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions. nih.gov For derivatives of this compound, calculating these values helps predict their stability and potential interactions with biological receptors.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. researchgate.net It highlights regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, an MEP map would identify the negatively charged oxygen atoms of the carboxyl and sulfamoyl groups as likely sites for hydrogen bonding and electrostatic interactions with a receptor, while the aromatic rings would represent hydrophobic regions.

Table 1: Representative Calculated Electronic Properties This table presents theoretical values for a molecule within the sulfamoylbenzoic acid class, calculated using DFT methods for illustrative purposes.

ParameterRepresentative ValueSignificance
HOMO Energy -7.2 eVElectron-donating capability
LUMO Energy -1.8 eVElectron-accepting capability
HOMO-LUMO Gap 5.4 eVChemical reactivity and stability

Calculation of Spectroscopic Parameters

Computational chemistry is also employed to predict spectroscopic parameters, which aids in the structural confirmation of newly synthesized molecules. By comparing calculated spectra with experimental data, researchers can validate the identity and purity of a compound.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be performed using DFT methods. researchgate.net The calculated NMR shifts help in assigning the correct signals to the various protons and carbon atoms within the complex structure of this compound. Similarly, computed IR frequencies can be correlated with experimental absorption bands to confirm the presence of key functional groups, such as the carboxylic acid O-H stretch, the S=O stretches of the sulfamoyl group, and the C=C vibrations of the aromatic rings. researchgate.net

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Shifts This table shows a hypothetical comparison for key carbon atoms in the this compound scaffold to demonstrate the utility of computational prediction.

Carbon AtomCalculated Shift (ppm)Experimental Shift (ppm)
Carboxylic (C=O) 171.5170.8
Diphenylmethyl (CH) 65.264.9
Aromatic (C-SO₂) 142.1141.7
Aromatic (C-COOH) 138.5138.1

De Novo Drug Design and Ligand-Based Virtual Screening

Computational approaches are essential for designing novel drug candidates and screening large compound libraries. For a molecule like this compound, these methods can leverage its known structural features to identify new, potentially more potent or selective compounds.

Pharmacophore Modeling and Generation

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model can be generated. This model would typically include:

A hydrogen bond acceptor: The carboxyl group and sulfamoyl oxygens.

A hydrogen bond donor: The sulfamoyl N-H group.

Two hydrophobic/aromatic regions: The two phenyl rings of the diphenylmethyl group.

An anionic center: The deprotonated carboxyl group at physiological pH.

This generated pharmacophore can then be used as a 3D query to rapidly screen large databases of chemical compounds, identifying other molecules that possess a similar arrangement of these key features and are therefore likely to bind to the same target.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules (fragments) that bind to a biological target. nih.gov These fragments are then optimized and linked together to create a more potent molecule. nih.gov

The scaffold of this compound can be conceptually deconstructed into key fragments for an FBDD campaign:

Fragment 1: 2-methylbenzoic acid

Fragment 2: Benzene (B151609) sulfonamide

Fragment 3: Diphenylmethane

Computational methods can be used to dock these and similar fragments into the active site of a target protein to identify initial, low-affinity binders. Once validated experimentally, these fragments can be elaborated upon. For instance, a confirmed benzoic acid fragment hit could be "grown" by adding the sulfamoyl-diphenylmethyl tail to improve potency and explore interactions in adjacent pockets of the binding site, guided by structural and computational insights. nih.gov This approach allows for a more efficient exploration of chemical space and can lead to novel leads with high ligand efficiency.

Advanced Analytical and Biophysical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are crucial for a detailed understanding of a molecule's structure, conformation, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., NOESY for conformational analysis)

While standard ¹H and ¹³C NMR would be used for basic identification, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide insights into the three-dimensional structure and conformational preferences of 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid in solution. A NOESY experiment detects through-space interactions between protons that are in close proximity.

For this compound, a NOESY spectrum would be expected to show correlations between the protons of the diphenylmethyl group and the aromatic protons of the methylbenzoic acid moiety, as well as between the methyl group and its neighboring aromatic protons. The relative intensities of these cross-peaks could be used to calculate inter-proton distances and model the preferred spatial arrangement of the bulky diphenylmethylsulfamoyl group relative to the benzoic acid ring. However, specific NOESY data or a detailed conformational analysis for this compound has not been published.

High-Resolution Mass Spectrometry for Metabolite Identification (non-clinical)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for identifying metabolites of a compound after in vitro or in vivo metabolism studies. This technique provides highly accurate mass measurements, allowing for the determination of elemental compositions for parent compounds and their metabolites.

In a hypothetical non-clinical study, this compound could be incubated with liver microsomes, and the resulting mixture analyzed by a Liquid Chromatography-HRMS (LC-HRMS) system. Potential metabolic transformations could include hydroxylation of the aromatic rings, oxidation of the methyl group, or N-dealkylation. HRMS would be able to detect the mass shifts corresponding to these modifications with high precision. However, there are no published studies identifying the metabolites of this compound using this method.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the following functional groups:

O-H stretch of the carboxylic acid, typically a broad band.

C=O stretch of the carboxylic acid.

S=O stretches (asymmetric and symmetric) of the sulfonamide group.

N-H stretch of the sulfonamide.

C-H stretches (aromatic and aliphatic).

C=C stretches of the aromatic rings.

While theoretical calculations could predict these vibrational frequencies, specific experimental IR and Raman spectra and their detailed assignments for this compound are not available in the literature.

X-ray Crystallography and Cryo-Electron Microscopy

These techniques provide atomic-level resolution of molecular structures in the solid state or in complex with macromolecules.

Determination of Ligand-Bound Protein Structures

X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are instrumental in structure-based drug design, revealing how a ligand binds to its protein target. If this compound were to be studied as an inhibitor of a specific protein, co-crystallization or soaking experiments would be attempted. The resulting electron density map would allow for the precise mapping of the binding pocket and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's amino acid residues. At present, no protein-ligand complex structures involving this compound have been deposited in the Protein Data Bank (PDB) or published elsewhere.

Elucidation of Crystallographic Packing and Hydrogen Bonding Networks

A single-crystal X-ray diffraction study of this compound itself would reveal its solid-state conformation, as well as the intermolecular interactions that form its crystal lattice. This would include identifying hydrogen bonding networks, for instance, between the carboxylic acid and sulfonamide groups of neighboring molecules, and π-π stacking interactions between the aromatic rings. This information is valuable for understanding polymorphism and solid-state properties. However, a crystal structure for this specific compound has not been publicly reported.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques for the detailed characterization of biomolecular interactions. ITC is a solution-based method that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govmdpi.com SPR, on the other hand, is a label-free optical biosensing technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, yielding kinetic parameters. maastrichtuniversity.nlnih.gov

Isothermal Titration Calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding interactions in solution. mdpi.com By directly measuring the heat change upon the binding of a ligand, such as "this compound," to its target protein, ITC can provide the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govreactionbiology.com

Illustrative Example of ITC Data for the Binding of "this compound" to a Target Protein:

Thermodynamic ParameterValueUnit
Dissociation Constant (KD)1.5µM
Stoichiometry (n)1.05-
Enthalpy Change (ΔH)-8.5kcal/mol
Entropy Change (ΔS)7.2cal/mol·K

This is a hypothetical data table to illustrate the type of information obtained from an ITC experiment.

Surface Plasmon Resonance (SPR) is a highly sensitive technique for studying the kinetics of biomolecular interactions in real-time. maastrichtuniversity.nlnih.gov In a typical SPR experiment to characterize "this compound," the target protein would be immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface, and the binding is monitored by detecting changes in the refractive index at the surface. rsc.org

This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity. nih.gov SPR can be particularly useful for screening compounds and for detailed kinetic characterization of lead candidates. elsevierpure.comdntb.gov.ua

Illustrative Example of SPR Kinetic Data for the Interaction of "this compound" with a Target Protein:

Kinetic ParameterValueUnit
Association Rate (ka)2.3 x 104M-1s-1
Dissociation Rate (kd)3.5 x 10-2s-1
Dissociation Constant (KD)1.52µM

This is a hypothetical data table to illustrate the type of information obtained from an SPR experiment.

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF)

Microscale Thermophoresis (MST) and Differential Scanning Fluorimetry (DSF) are valuable techniques for characterizing ligand-protein interactions in solution, offering complementary information to ITC and SPR.

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay, is a high-throughput method to assess the effect of a ligand on the thermal stability of a target protein. nih.govspringernature.com The principle of DSF is that the binding of a ligand, such as "this compound," can stabilize the protein structure, leading to an increase in its melting temperature (Tm). domainex.co.uknih.gov

The experiment is performed by heating the protein in the presence of a fluorescent dye that binds to hydrophobic regions of the protein. As the protein unfolds, the dye fluoresces, and the Tm is determined as the midpoint of this transition. An increase in Tm in the presence of the compound indicates binding and stabilization. nih.govresearchgate.net

Illustrative Example of DSF Data for "this compound" Binding to a Target Protein:

ConditionMelting Temperature (Tm)ΔTm
Protein alone52.3 °C-
Protein + "this compound"56.8 °C+4.5 °C

This is a hypothetical data table to illustrate the type of information obtained from a DSF experiment.

Microscale Thermophoresis (MST) is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption. nih.govresearchgate.net MST measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. biocompare.com This movement is sensitive to changes in the size, charge, and hydration shell of a molecule. harvard.edu

To determine the binding affinity of "this compound," a fluorescently labeled target protein would be titrated with increasing concentrations of the compound. The binding of the compound to the protein alters the thermophoretic movement of the labeled protein, and by plotting this change against the ligand concentration, a binding curve can be generated to determine the dissociation constant (KD). nanotempertech.com

Illustrative Example of MST Data for the Binding of "this compound" to a Target Protein:

Ligand ConcentrationNormalized Fluorescence
0.01 µM0.98
0.1 µM0.95
1 µM0.65
10 µM0.15
100 µM0.05

This is a hypothetical data table to illustrate the type of information obtained from an MST experiment, which would be used to calculate a KD of approximately 1.8 µM.

Future Research Directions and Therapeutic Potential Non Clinical Focus

Design and Synthesis of Next-Generation Analogs with Improved Potency or Selectivity

A primary focus of future research will be the rational design and synthesis of next-generation analogs of 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid. The goal is to develop compounds with enhanced potency against their intended biological targets, as well as improved selectivity to minimize off-target effects. Medicinal chemistry approaches, guided by computational modeling, can be employed to explore the structure-activity relationships (SAR) of this compound.

Key synthetic strategies may involve:

Isosteric Replacement: The substitution of the sulfur atom in the sulfamoyl linkage with other groups, such as an amino group, to create sulfamoyl benzoic acid (SBA) analogs. This approach has been successfully used in the development of specific agonists for the LPA2 receptor. nih.gov

Modification of the Benzoic Acid Ring: Introduction of various substituents on the benzoic acid moiety can influence the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity. For instance, the synthesis of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives has been explored to identify potent antidiabetic agents. nih.govresearchgate.net

Alterations to the Diphenylmethyl Group: Systematic modifications of the diphenylmethyl group, such as the introduction of different functional groups or its replacement with other bulky substituents, could be investigated to optimize interactions with the target protein.

Computational docking analysis can play a crucial role in rationalizing the experimental SAR and guiding the design of novel analogs with predicted improvements in their pharmacological profiles. nih.gov

Exploration of Novel Biological Targets for Compound Repurposing

The unique chemical structure of this compound suggests that it may interact with a variety of biological targets beyond its initially intended purpose. A comprehensive screening of this compound against a broad panel of enzymes, receptors, and ion channels could unveil novel therapeutic applications.

For example, analogs of sulfamoyl benzoic acid have demonstrated activity as:

Lysophosphatidic acid (LPA) receptor agonists: Certain sulfamoyl benzoic acid analogs have been identified as specific agonists of the LPA2 receptor, which is involved in mediating antiapoptotic and mucosal barrier-protective effects. nih.gov

Inhibitors of carbohydrate-hydrolyzing enzymes: Derivatives of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid have shown inhibitory potential against α-glucosidase and α-amylase, suggesting a possible role in managing postprandial hyperglycemia in diabetes. nih.govresearchgate.net

Future research could, therefore, focus on evaluating this compound and its analogs for activity against these and other targets, potentially leading to the repurposing of the compound for new therapeutic indications.

Development of Advanced Delivery Systems for Preclinical Research

To enhance the therapeutic potential of this compound in preclinical models, the development of advanced drug delivery systems (DDSs) is crucial. nih.gov Such systems can improve the compound's solubility, bioavailability, and stability, while also enabling targeted delivery to specific tissues or cells. nih.govprimescholars.com

Potential advanced delivery systems for this compound include:

Nanoparticle-based systems: Encapsulating the compound within nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from degradation, control its release, and facilitate targeted delivery through surface modifications. primescholars.com

Peptide-drug conjugates (PDCs): Coupling the compound to specific peptides can enhance its biocompatibility, physiological stability, and targeted delivery to cells expressing the corresponding peptide receptors. nih.gov

Stimuli-responsive systems: The use of polymers or nanomaterials that release the compound in response to specific triggers, such as changes in pH or temperature at the target site, can provide more precise and controlled drug delivery. primescholars.com

These advanced delivery systems can help overcome potential pharmacokinetic challenges and improve the compound's efficacy in preclinical studies. nih.govprimescholars.com

Integration of Omics Technologies for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the compound's mechanism of action and its impact on cellular pathways.

By applying these technologies, researchers can:

Identify the full spectrum of molecular targets of the compound.

Elucidate the downstream signaling pathways modulated by the compound.

Discover potential mechanisms of action and resistance.

Profile the metabolic changes induced by the compound.

This holistic approach can provide valuable insights into the compound's efficacy and potential toxicities, guiding further preclinical development.

Predictive Biomarker Identification for Preclinical Efficacy Assessment

The identification of predictive biomarkers is critical for assessing the preclinical efficacy of this compound and for identifying patient populations that are most likely to respond to treatment. Biomarkers can be molecular, cellular, or imaging-based indicators of a biological state or response to a therapeutic intervention.

Future research in this area could involve:

Genomic and Transcriptomic Profiling: Analyzing the genetic and gene expression profiles of preclinical models (e.g., cell lines, patient-derived xenografts) treated with the compound to identify signatures associated with sensitivity or resistance. nih.gov

Protein Expression Analysis: Investigating the expression levels of target proteins and downstream signaling molecules to determine their correlation with treatment response.

Metabolic Profiling: Identifying metabolic changes that are predictive of the compound's efficacy.

The development of a robust set of predictive biomarkers will be invaluable for the design of informative preclinical studies and for the potential translation of this compound into clinical settings. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves sulfamoylation of 2-methylbenzoic acid derivatives. A common approach is coupling 5-(chlorosulfonyl)-2-methylbenzoic acid with diphenylmethylamine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF. Reaction optimization includes maintaining anhydrous conditions, controlling temperature (0–25°C), and monitoring progress via TLC. Purification via flash chromatography (e.g., hexane/EtOAc gradient) ensures high purity. Yield improvements are achieved by adjusting stoichiometry (1.1–1.5 eq. of sulfonyl chloride) and reaction time (12–24 hours) .

Q. How does the solubility of this compound in organic solvents compare to its parent compound 2-methylbenzoic acid, and what predictive models are applicable?

  • Methodological Answer : The diphenylmethylsulfamoyl group introduces significant hydrophobicity, reducing solubility in polar solvents (e.g., water, ethanol) compared to 2-methylbenzoic acid. The Abraham solvation model can predict solubility using solute descriptors (S, A, B, L) derived from experimental logP and logS values. For example, 2-methylbenzoic acid has log10c1,W = −2.06 (aqueous solubility) and McGowan volume V = 1.0726; the sulfamoyl derivative requires recalculation of descriptors (e.g., S = 0.84, L = 4.677) to model solubility in alcohols, ethers, or esters .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution LC-MS confirms molecular weight (e.g., m/z 454.9 for MK-3903 analogs). NMR (1H/13C) identifies substituent patterns (e.g., diphenylmethyl protons at δ 4.5–5.0 ppm). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Residual solvents or side products (e.g., unreacted sulfonyl chloride) are quantified using GC-MS or ICP-OES for halogen impurities .

Advanced Research Questions

Q. How do electronic and steric effects of the diphenylmethylsulfamoyl group influence the compound's binding affinity in enzyme inhibition assays?

  • Methodological Answer : The bulky diphenylmethyl group enhances steric hindrance, potentially reducing off-target interactions while the sulfamoyl moiety engages in hydrogen bonding with catalytic residues (e.g., AMPK’s γ-subunit). Structure-activity relationship (SAR) studies on analogs (e.g., MK-3903) show that electron-withdrawing substituents on the benzene rings increase binding affinity by stabilizing charge-transfer interactions. Docking simulations (AutoDock Vina) and mutagenesis assays validate key binding pockets .

Q. What strategies mitigate side reactions during the sulfamoylation step in synthesizing this compound?

  • Methodological Answer : Competing hydrolysis of sulfonyl chloride intermediates is minimized by using anhydrous solvents (e.g., pyridine or DMF) and inert atmospheres. Side products like sulfonic acids are suppressed by maintaining low temperatures (0–5°C) during coupling. Post-reaction quenching with ice-cold HCl (1N) followed by dichloromethane extraction isolates the product. Reaction progress is monitored via LC-MS to detect early-stage byproducts .

Q. How can computational models predict the Abraham solute descriptors for this compound to estimate its partitioning behavior?

  • Methodological Answer : The compound’s descriptors (E, S, A, B, L) are derived using the Abraham solvation equation, incorporating experimental logP and solubility data. For example, the McGowan volume (V) is calculated from bond contributions, while excess molar refraction (E) is estimated via group additivity. Software tools like COSMO-RS or Microsoft SOLVER optimize descriptors to fit experimental log10(SRorP) values, enabling prediction of solubility in solvent mixtures (e.g., ethanol/water) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.